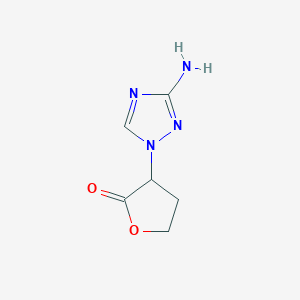
3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one is a compound that features a triazole ring attached to an oxolanone structure
Métodos De Preparación
The synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride under microwave irradiation. This reaction proceeds via the formation of N-guanidinosuccinimide, which then reacts with various amines to form the desired product . The reaction conditions typically involve microwave irradiation to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.
Mecanismo De Acción
The mechanism of action of 3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
3-(3-amino-1H-1,2,4-triazol-1-yl)oxolan-2-one can be compared to other similar compounds, such as:
3-amino-1H-1,2,4-triazole: This compound also features a triazole ring and is known for its use as an enzyme inhibitor and herbicide.
3-(1H-1,2,4-triazol-1-yl)phenol: This compound has a triazole ring attached to a phenol group and is used in various chemical syntheses. The uniqueness of this compound lies in its specific structure, which combines the triazole ring with an oxolanone moiety, providing distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H8N4O2 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
3-(3-amino-1,2,4-triazol-1-yl)oxolan-2-one |
InChI |
InChI=1S/C6H8N4O2/c7-6-8-3-10(9-6)4-1-2-12-5(4)11/h3-4H,1-2H2,(H2,7,9) |
Clave InChI |
QWXFPLBBJNQTGX-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C1N2C=NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


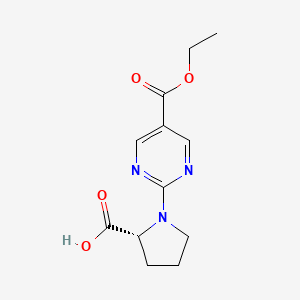
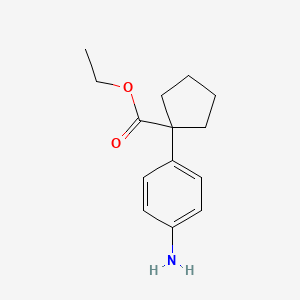
![7-Amino-9-hydroxy-6,8-diazaspiro[3.5]nona-6,8-dien-5-one](/img/structure/B13059100.png)
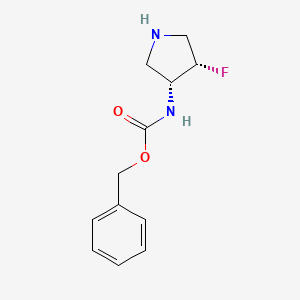
![tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13059113.png)
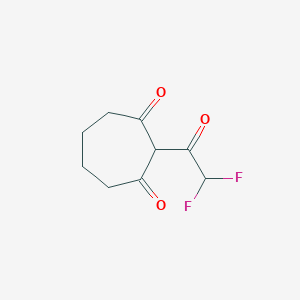
![5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13059130.png)
![7-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13059131.png)
![2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13059138.png)
![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino acetate](/img/structure/B13059147.png)
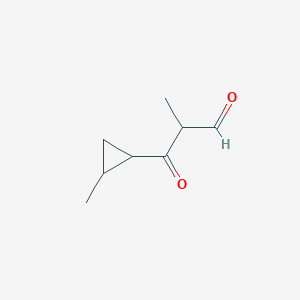
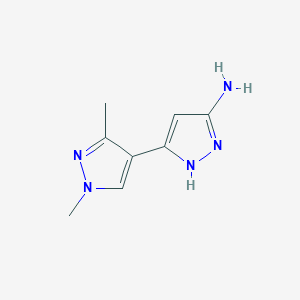
![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-CarboxylicAcid](/img/structure/B13059160.png)

